
4-Methyl-3,5-pyridinedicarbonitrile
説明
4-Methyl-3,5-pyridinedicarbonitrile (CAS Number: 1195-58-0) is a chemical compound with the molecular formula C₇H₃N₃ . It is also known by the IUPAC name 3,5-pyridinedicarbonitrile . This compound consists of a pyridine ring with two cyano (CN) groups attached at positions 3 and 5. It is a solid substance that is sealed and stored at room temperature .
科学的研究の応用
Synthesis of Heterocyclic Compounds
4-Methyl-3,5-pyridinedicarbonitrile plays a role in the synthesis of various heterocyclic compounds. For instance, it's used in the preparation of 4,6-diaryl-1,2-dihydro-2-thioxo-3,5-pyridinedicarbonitriles, which can be further transformed into methylthiopyridines and thieno[2,3-b]pyridines (Encinas, Seoane, & Soto, 1984).
Cascade Heterocyclization Reactions
The compound is involved in cascade heterocyclization reactions, leading to the creation of complex structures like pyrrolo[2,3-c]2,7-naphthyridine derivatives. These reactions showcase its utility in constructing novel heterocyclic systems with potential applications in various fields (Tverdokhlebov et al., 2004).
Vilsmeier Formylation
In the field of organic chemistry, 4-Methyl-3,5-pyridinedicarbonitrile derivatives have been synthesized through Vilsmeier formylation of malononitrile and tetracyanopropenides. This process demonstrates the versatility of the compound in organic syntheses (Mittelbach & Junek, 1982).
Application in Dye Sensitized Solar Cells
In the field of renewable energy, 4-Methyl-3,5-pyridinedicarbonitrile derivatives have been studied for their potential enhancement of dye-sensitized solar cells. Their role in improving the efficiency of these cells showcases the compound's relevance in sustainable energy technologies (Anbarasan et al., 2011).
Security Marker Applications
Interestingly, derivatives of 4-Methyl-3,5-pyridinedicarbonitrile have been developed as fluorescent nanoparticles for use as security markers in paper documents. Their stable fluorescence properties make them suitable for marking important or valuable documents (Missori et al., 2012).
Synthesis of Functionalized Paper4-Methyl-3,5-pyridinedicarbonitrile derivatives have also been applied in the production of functionalized paper. Their fluorescent properties are utilized to create safety paper from non-wood fibrous pulps, demonstrating the compound's application in the paper industry [(Basta et al., 2011)]
Scientific Research Applications of 4-Methyl-3,5-pyridinedicarbonitrile
1. Synthesis of Heterocyclic Compounds
4-Methyl-3,5-pyridinedicarbonitrile is used in the synthesis of various heterocyclic compounds. It is involved in preparing 4,6-diaryl-1,2-dihydro-2-thioxo-3,5-pyridinedicarbonitriles, which can further transform into methylthiopyridines and thieno[2,3-b]pyridines. This process demonstrates the compound's versatility in synthesizing complex molecular structures (Encinas, Seoane, & Soto, 1984).
2. Cascade Heterocyclization Reactions
4-Methyl-3,5-pyridinedicarbonitrile participates in cascade heterocyclization reactions, leading to the synthesis of pyrrolo[2,3-c]2,7-naphthyridine derivatives. These reactions demonstrate the compound's ability to construct novel heterocyclic systems, which can have varied applications in chemical research and industry (Tverdokhlebov et al., 2004).
3. Vilsmeier Formylation
The compound is also important in Vilsmeier formylation processes. This method has been used to create 3,5-dicyanopyridine derivatives, showcasing its utility in producing a variety of organic compounds (Mittelbach & Junek, 1982).
4. Enhancement of Dye Sensitized Solar Cells
4-Methyl-3,5-pyridinedicarbonitrile derivatives have been studied for their potential in enhancing dye-sensitized solar cells. Their role in improving the efficiency of these cells highlights the compound's relevance in renewable energy technologies (Anbarasan et al., 2011).
5. Application as a Security Marker
Derivatives of 4-Methyl-3,5-pyridinedicarbonitrile have been developed as fluorescent nanoparticles for use as security markers in paper documents. Their stable fluorescence properties make them suitable for marking important or valuable documents, indicating their utility in security applications (Missori et al., 2012).
特性
IUPAC Name |
4-methylpyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-6-7(2-9)4-11-5-8(6)3-10/h4-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNKMAMWKXKXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343279 | |
| Record name | 4-Methyl-3,5-pyridinedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4574-75-8 | |
| Record name | 4-Methyl-3,5-pyridinedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




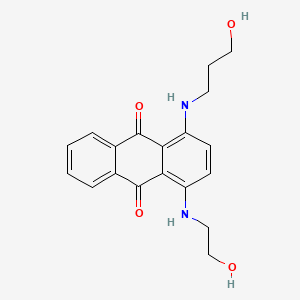
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-methoxyphenyl]-](/img/structure/B1614862.png)
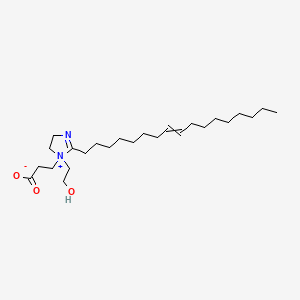
![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, ethyl sulfate](/img/structure/B1614864.png)
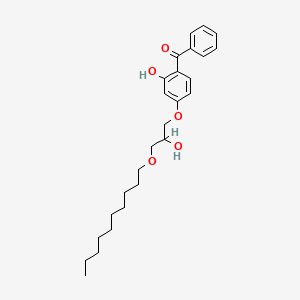
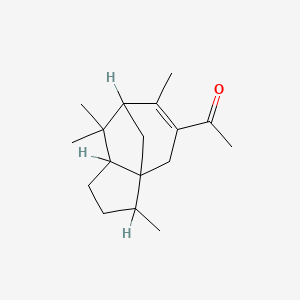

![Cyclohexanamine, 4-[(4-aminocyclohexyl)methyl]-N-[4-[(4-aminocyclohexyl)methyl]cyclohexyl]-](/img/structure/B1614873.png)
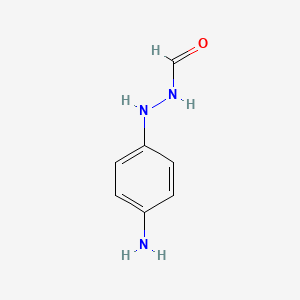
![Benzoic acid, 2-[bis(4-hydroxyphenyl)methyl]-, ethyl ester](/img/structure/B1614875.png)


